Bi-Mc-VC-PAB-MMAE is a complex chemical compound primarily utilized in the development of antibody-drug conjugates (ADCs). It combines a potent cytotoxic agent, monomethyl auristatin E, with a sophisticated linker system designed to enhance the selectivity and efficacy of cancer therapies. The compound is classified under the category of bioconjugates, specifically as an ADC linker-drug combination, which facilitates targeted delivery of chemotherapeutic agents to cancer cells.
The compound is derived from the synthesis of monomethyl auristatin E, a known antimitotic agent that disrupts microtubule formation, and a linker system that includes components such as maleimidocaproyl (Mc), valine-citrulline (VC), and para-aminobenzylcarbamate (PAB). This classification positions Bi-Mc-VC-PAB-MMAE within the broader category of bioconjugates, specifically designed for targeted therapy in oncology .
The synthesis of Bi-Mc-VC-PAB-MMAE involves several key steps:
Bi-Mc-VC-PAB-MMAE consists of multiple structural components:
The molecular weight of Bi-Mc-VC-PAB-MMAE is approximately 71 kDa when conjugated with a typical antibody .
Bi-Mc-VC-PAB-MMAE undergoes specific chemical reactions that are critical for its function:
The mechanism of action for Bi-Mc-VC-PAB-MMAE involves several steps:
This targeted mechanism minimizes systemic toxicity while maximizing therapeutic effects against tumors .
Bi-Mc-VC-PAB-MMAE exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective application in therapeutic settings.
Bi-Mc-VC-PAB-MMAE is primarily used in:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5